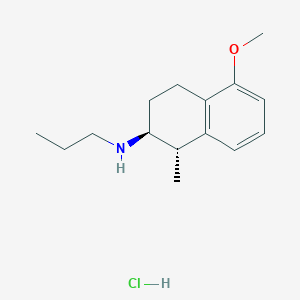
Rel-(1S,2S)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, and a propylamine moiety attached to a tetrahydronaphthalene backbone. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.
Attachment of the Propylamine Moiety: This can be done through reductive amination, where a ketone intermediate is reacted with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ketone intermediate in its synthesis can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding hydroxyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies involving receptor binding and signal transduction due to its structural similarity to certain neurotransmitters.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-(+)-Pseudoephedrine: A decongestant commonly used in cold and allergy medications.
(1R,2R)-(-)-Ephedrine: A stimulant and decongestant with similar structural features.
(1S,2R)-(+)-Norephedrine: A compound with stimulant properties used in weight loss supplements.
Uniqueness
(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific combination of functional groups and its tetrahydronaphthalene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H24ClNO |
|---|---|
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
(1S,2S)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14-;/m0./s1 |
Clave InChI |
KIRYNZFMOLYYQB-XCBLFTOQSA-N |
SMILES isomérico |
CCCN[C@H]1CCC2=C([C@@H]1C)C=CC=C2OC.Cl |
SMILES canónico |
CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
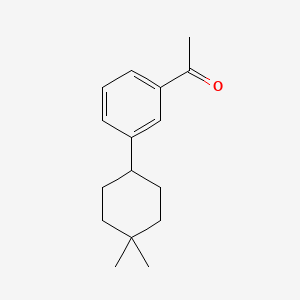
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)

![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
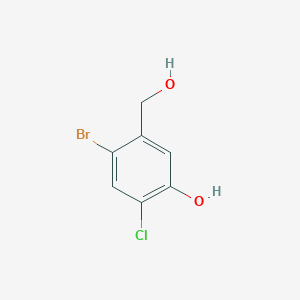
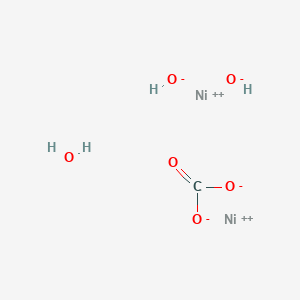
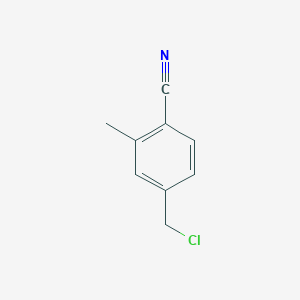
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)

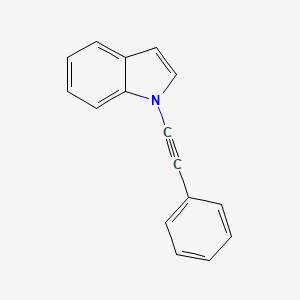
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
